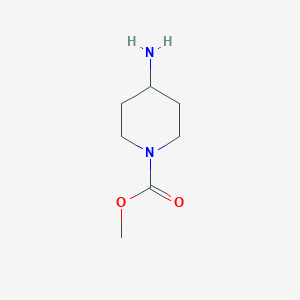
5-クロロ-2-フルオロピリジン-3-オール
説明
5-Chloro-2-fluoropyridin-3-ol is a useful research compound. Its molecular formula is C5H3ClFNO and its molecular weight is 147.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-fluoropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
フッ素化ピリジンの合成
フッ素化ピリジンは、その独特の物理的、化学的、生物学的特性により、非常に注目されている化合物です。5-クロロ-2-フルオロピリジン-3-オールは、様々なフッ素化ピリジンの合成における前駆体として役立ちます。 これらの化合物は、塩素化および臭素化された類似体と比較して塩基性が低く、反応性が低いことから、より安定で選択的な試薬の開発に役立ちます .
放射性医薬品
ピリジン環へのフッ素-18同位体の導入は、陽電子放出断層撮影(PET)のための潜在的な画像化剤を生み出します5-クロロ-2-フルオロピリジン-3-オールは、F-18置換ピリジンの合成に使用することができ、これは、がん治療などの生物学的応用における局所放射線療法に不可欠です .
農業化学
改良された特性を持つ新しい農産物を探求する中で、リード構造へのフッ素原子の導入は一般的な修飾です5-クロロ-2-フルオロピリジン-3-オールは、物理的、生物学的、環境的特性を強化した化合物を開発するために使用することができ、新しい農薬の開発に貢献します .
抗がん剤の前駆体
この化合物は、抗がん剤の合成における前駆体である5,6-ジフルオロ-2,3-ジヒドロチエノ[2,3-b]ピリジンを得るために使用されてきました。 これは、製薬業界における新しい治療薬の開発における役割を示しています .
材料科学研究
材料科学において、5-クロロ-2-フルオロピリジン-3-オールは、特定のフッ素化構造を持つ新しい材料を作成するための構成要素となり得ます。 これらの材料は、劣化に対する耐性、熱安定性、または特殊な電子特性などのユニークな特性を持つ可能性があります .
化学合成と触媒
この化合物は、化学合成と触媒においても重要です。それは、様々な合成経路の中間体として作用し、精密な構造要件を持つ複雑な分子の生成につながります。 反応におけるその存在は、反応の反応性と選択性に影響を与えることによって、結果に影響を与える可能性があります .
作用機序
Target of Action
It is suggested that it may have potential interactions with protein tyrosine kinases (ptks) . PTKs play a crucial role in cellular signaling and are often implicated in cancer and other diseases.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its LogP values suggest moderate lipophilicity, which could influence its distribution and bioavailability .
Action Environment
It is suggested that the compound should be stored in an inert atmosphere at room temperature .
生化学分析
Biochemical Properties
5-Chloro-2-fluoropyridin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of certain protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction can modulate signaling pathways that are crucial for cell growth and differentiation.
Cellular Effects
The effects of 5-Chloro-2-fluoropyridin-3-ol on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein tyrosine kinases can lead to changes in downstream signaling pathways, affecting processes such as cell proliferation and apoptosis . Additionally, it may impact the expression of genes involved in these pathways, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, 5-Chloro-2-fluoropyridin-3-ol exerts its effects through binding interactions with biomolecules. It binds to the active site of protein tyrosine kinases, inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting signaling cascades that rely on these modifications . Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-fluoropyridin-3-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of 5-Chloro-2-fluoropyridin-3-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific signaling pathways. At higher doses, it could potentially cause toxic or adverse effects. For instance, high doses may lead to off-target interactions, resulting in unintended cellular responses . Determining the optimal dosage is crucial for its safe and effective use.
Metabolic Pathways
5-Chloro-2-fluoropyridin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can influence the compound’s bioavailability and efficacy.
特性
IUPAC Name |
5-chloro-2-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFSMJDOYAPSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652059 | |
| Record name | 5-Chloro-2-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-65-6 | |
| Record name | 5-Chloro-2-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)


![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)
![(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1451677.png)
![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)
![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)
![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)


